molecular formula C19H30N2O3 B6640120 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea

Cat. No.: B6640120
M. Wt: 334.5 g/mol
InChI Key: QRPQCBNIACDSAO-UHFFFAOYSA-N
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Description

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an ethoxymethyl group, a phenyl ring, a hydroxycycloheptyl group, and a urea moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxymethyl Group: This step involves the reaction of a phenylmethyl compound with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxymethyl group.

    Introduction of the Hydroxycycloheptyl Group: The hydroxycycloheptyl group can be introduced through a Grignard reaction, where a cycloheptanone derivative reacts with a suitable Grignard reagent to form the hydroxycycloheptyl intermediate.

    Urea Formation: The final step involves the reaction of the ethoxymethylphenylmethyl intermediate with the hydroxycycloheptyl intermediate in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[2-(Methoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
  • 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycyclohexyl)methyl]urea
  • 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycyclooctyl)methyl]urea

Uniqueness

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-2-24-14-17-10-6-5-9-16(17)13-20-18(22)21-15-19(23)11-7-3-4-8-12-19/h5-6,9-10,23H,2-4,7-8,11-15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPQCBNIACDSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1CNC(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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